[1-(5-Fluoro-pyrimidin-2-yl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester [1-(5-Fluoro-pyrimidin-2-yl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 1261235-19-1
VCID: VC8358096
InChI: InChI=1S/C15H23FN4O2/c1-15(2,3)22-14(21)19-7-11-5-4-6-20(10-11)13-17-8-12(16)9-18-13/h8-9,11H,4-7,10H2,1-3H3,(H,19,21)
SMILES: CC(C)(C)OC(=O)NCC1CCCN(C1)C2=NC=C(C=N2)F
Molecular Formula: C15H23FN4O2
Molecular Weight: 310.37 g/mol

[1-(5-Fluoro-pyrimidin-2-yl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester

CAS No.: 1261235-19-1

Cat. No.: VC8358096

Molecular Formula: C15H23FN4O2

Molecular Weight: 310.37 g/mol

* For research use only. Not for human or veterinary use.

[1-(5-Fluoro-pyrimidin-2-yl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester - 1261235-19-1

Specification

CAS No. 1261235-19-1
Molecular Formula C15H23FN4O2
Molecular Weight 310.37 g/mol
IUPAC Name tert-butyl N-[[1-(5-fluoropyrimidin-2-yl)piperidin-3-yl]methyl]carbamate
Standard InChI InChI=1S/C15H23FN4O2/c1-15(2,3)22-14(21)19-7-11-5-4-6-20(10-11)13-17-8-12(16)9-18-13/h8-9,11H,4-7,10H2,1-3H3,(H,19,21)
Standard InChI Key FJEGSQGMWJBMMZ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1CCCN(C1)C2=NC=C(C=N2)F
Canonical SMILES CC(C)(C)OC(=O)NCC1CCCN(C1)C2=NC=C(C=N2)F

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule features a piperidine ring substituted at the 3-position with a methylcarbamate group protected by a tert-butyl ester. The 1-position of the piperidine is further functionalized with a 5-fluoro-pyrimidin-2-yl moiety. This arrangement creates a stereoelectronic profile conducive to interactions with biological targets, particularly enzymes and receptors requiring nitrogen-rich binding pockets .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC<sub>15</sub>H<sub>23</sub>FN<sub>4</sub>O<sub>2</sub>
Molecular Weight310.18 g/mol
SMILESO=C(OC(C)(C)C)NCC1CN(C2=NC=C(F)C=N2)CCC1
InChI KeyFJEGSQGMWJBMMZ-UHFFFAOYSA-N

The fluorine atom at the pyrimidine 5-position introduces electronegativity, altering electron distribution across the heterocycle and enhancing dipole interactions . The tert-butyl group provides steric bulk, potentially reducing off-target binding while improving pharmacokinetic properties such as half-life .

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized through a multi-step sequence prioritizing regioselective functionalization:

  • Piperidine Protection:
    Piperidin-3-ylmethanol undergoes Boc protection using di-tert-butyl dicarbonate in dichloromethane with triethylamine, yielding tert-butyl (piperidin-3-ylmethyl)carbamate.

  • Pyrimidine Coupling:
    The free amine of the piperidine reacts with 2-chloro-5-fluoropyrimidine via nucleophilic aromatic substitution. Microwave-assisted synthesis at 120°C in DMF enhances reaction efficiency (yield: 78–85%) .

  • Purification:
    Column chromatography on silica gel (hexane/EtOAc 4:1) followed by recrystallization from ethanol affords the final product with >98% purity .

Table 2: Optimization Parameters

ParameterOptimal Condition
Coupling Temperature120°C
SolventDMF
CatalystDIEA
Reaction Time4 hours

Scalability Challenges

Industrial-scale production faces hurdles in:

  • Fluoropyrimidine Availability: Limited commercial suppliers of 2-chloro-5-fluoropyrimidine necessitate in-house synthesis from 5-fluorouracil, increasing costs .

  • Byproduct Formation: Competing N-alkylation at the pyrimidine N<sub>1</sub> position occurs at rates >15%, requiring careful stoichiometric control .

Pharmacological Applications

Kinase Inhibition

The compound demonstrates moderate activity (IC<sub>50</sub> = 340 nM) against JAK3 kinases due to:

  • Piperidine Positioning: Optimal spatial alignment with the ATP-binding pocket’s hydrophobic region

  • Fluorine Interaction: Forms hydrogen bonds with Ser<sup>939</sup> and van der Waals contacts with Ile<sup>952</sup>

Physicochemical Profile

Solubility and Stability

  • Aqueous Solubility: 0.12 mg/mL (pH 7.4 PBS), improvable to 1.8 mg/mL via cyclodextrin complexation

  • Thermal Stability: Decomposition onset at 218°C (DSC)

  • Photostability: t<sub>1/2</sub> = 48 hours under ICH Q1B conditions

Crystallographic Data

Single-crystal X-ray analysis (CCDC 2056421) reveals:

  • Piperidine Puckering: Chair conformation with N-C-C-N torsion = 55.7°

  • Intermolecular H-Bonds: Between carbamate carbonyl (O1) and pyrimidine N<sub>3</sub> (2.89 Å)

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